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Compound of Interest

Compound Name:
Ethyl 4-chloroquinazoline-6-

carboxylate

Cat. No.: B126197 Get Quote

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-chloroquinazoline-6-
carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 4-chloroquinazoline-6-carboxylate is a key heterocyclic building block in medicinal

chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic

agents. Its quinazoline core is a privileged scaffold found in numerous approved drugs.

Accurate structural confirmation of this intermediate is paramount for ensuring the integrity of

subsequent synthetic steps and the identity of final active pharmaceutical ingredients. This

technical guide provides a comprehensive overview of the analytical methodologies employed

for the complete structure elucidation of Ethyl 4-chloroquinazoline-6-carboxylate, including

spectroscopic and spectrometric techniques. Detailed interpretations of expected data are

presented, alongside a plausible experimental protocol for its synthesis and characterization.

Molecular Identity
The fundamental identity of the compound is established by its molecular formula, mass, and

structural representation.
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CAS Number: 155960-94-4

Molecular Formula: C₁₁H₉ClN₂O₂

Molecular Weight: 236.65 g/mol

Chemical Structure:

Caption: The chemical structure features a quinazoline ring system chlorinated at position 4

and substituted with an ethyl carboxylate group at position 6.

Spectroscopic and Spectrometric Data for Structure
Elucidation
The definitive structure of Ethyl 4-chloroquinazoline-6-carboxylate is confirmed through a

combination of modern analytical techniques. While specific experimental spectra for this exact

compound are not ubiquitously published, the following tables summarize the expected

quantitative data based on its known structure and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.90 d 1H H-5

~8.30 dd 1H H-7

~8.00 d 1H H-8

~4.50 q 2H -O-CH₂-CH₃

| ~1.45 | t | 3H | -O-CH₂-CH₃ |
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Interpretation: The downfield region (δ 8.0-9.0 ppm) is characteristic of the aromatic protons on

the quinazoline ring. The proton at position 5 (H-5) is expected to be the most deshielded due

to its proximity to the ester group and the quinazoline nitrogen, appearing as a doublet. The H-

7 proton would appear as a doublet of doublets, and H-8 as a doublet. The ethyl ester group

gives rise to a characteristic quartet and triplet in the upfield region.

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~165.0 C=O (Ester)

~160.0 C-4

~155.0 C-2

~152.0 C-8a

~135.0 C-7

~130.0 C-5

~128.0 C-6

~122.0 C-4a

~62.0 -O-CH₂-CH₃

| ~14.5 | -O-CH₂-CH₃ |

Interpretation: The carbonyl carbon of the ester is the most downfield signal. The carbons of

the quinazoline ring appear in the aromatic region (δ 120-160 ppm), with those bonded to

heteroatoms (C-2, C-4, C-8a) being significantly deshielded. The two aliphatic carbons from the

ethyl group are found in the upfield region.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

236/238 High
[M]⁺ / [M+2]⁺ (Molecular
Ion)

208/210 Moderate [M - C₂H₄]⁺

191/193 Moderate [M - OCH₂CH₃]⁺

| 163/165 | High | [M - COOCH₂CH₃]⁺ |

Interpretation: The molecular ion peak [M]⁺ would be observed at m/z 236. A crucial feature is

the [M+2]⁺ peak at m/z 238 with an intensity approximately one-third of the [M]⁺ peak, which is

the characteristic isotopic signature of a molecule containing one chlorine atom. Common

fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OCH₂CH₃) or the

entire ethyl carboxylate group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies (KBr Pellet, cm⁻¹)

Frequency (cm⁻¹) Intensity Functional Group

~3050-3100 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1725 Strong C=O Stretch (Ester)

~1610, 1570, 1480 Medium-Strong
C=C and C=N Stretch

(Aromatic Ring)

~1250 Strong C-O Stretch (Ester)

| ~850 | Strong | C-Cl Stretch |

Interpretation: A strong absorption band around 1725 cm⁻¹ is definitive for the ester carbonyl

group. Bands in the 1480-1610 cm⁻¹ region confirm the presence of the aromatic quinazoline
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system. The C-Cl stretch typically appears in the fingerprint region.

Experimental Protocols
Proposed Synthesis of Ethyl 4-chloroquinazoline-6-
carboxylate
A common and effective route to 4-chloroquinazolines involves the chlorination of a 4-

hydroxyquinazoline (or its tautomer, 4-quinazolinone) precursor.

Step 1: Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate The synthesis would likely start

from an appropriately substituted aniline, such as ethyl 4-amino-3-formylbenzoate, which can

be cyclized with a source of nitrogen like formamide or by using other established quinazoline

synthesis methods. An alternative well-established method is the cyclocondensation of ethyl 4-

aminobenzoate with diethyl oxalate followed by thermal cyclization.

Step 2: Chlorination to form Ethyl 4-chloroquinazoline-6-carboxylate

To a flask charged with Ethyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq), add phosphorus

oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring

the reaction progress by TLC or LC-MS.

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice

with vigorous stirring.

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or

ammonium hydroxide until a precipitate forms.

Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexane) to yield pure Ethyl 4-chloroquinazoline-6-carboxylate.
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Step 1: Precursor Synthesis

Step 2: Chlorination
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Ethyl 4-hydroxyquinazoline-6-carboxylate
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Reflux
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Caption: Proposed synthetic workflow for Ethyl 4-chloroquinazoline-6-carboxylate.

General Protocols for Spectroscopic Analysis
NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCl₃) or

dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

Spectra are acquired on a 400 MHz or higher field spectrometer.
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Mass Spectrometry: Analysis can be performed using an Electron Ionization (EI) source for

fragmentation data or an Electrospray Ionization (ESI) source for accurate mass

determination when coupled with a high-resolution mass analyzer (e.g., Q-TOF).

IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared

(FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and

pressed into a thin pellet.

Visualization of the Elucidation Process
The logical workflow for confirming the structure of a synthesized compound involves a

sequence of analytical checks.
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Caption: Logical workflow for the structure elucidation of a target molecule.

Conclusion
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The structure of Ethyl 4-chloroquinazoline-6-carboxylate is unequivocally determined by a

synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. NMR

provides the precise arrangement of the carbon-hydrogen backbone, MS confirms the

molecular weight and elemental composition (specifically the presence of chlorine), and IR

verifies the key functional groups. The detailed protocols and expected data presented in this

guide serve as a robust framework for the synthesis and quality control of this important

chemical intermediate, ensuring its suitability for applications in pharmaceutical research and

development.

To cite this document: BenchChem. [structure elucidation of Ethyl 4-chloroquinazoline-6-
carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126197#structure-elucidation-of-ethyl-4-
chloroquinazoline-6-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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